

Verifying the purity of a new batch of CNQX disodium salt.

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Compound of Interest		
Compound Name:	CNQX disodium salt	
Cat. No.:	B1662576	Get Quote

Technical Support Center: CNQX Disodium Salt

This guide provides researchers, scientists, and drug development professionals with essential information for verifying the purity and handling of new batches of **CNOX disodium salt**.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of a high-purity batch of **CNQX disodium salt**?

A new batch of **CNQX disodium salt** should be a solid powder, with a color ranging from orange to red.[1][2] It is expected to be soluble in water. Different suppliers report slightly varying maximum concentrations, from 10 mM to 25 mM in water.[3] It may require warming to fully dissolve.[1]

Q2: What is the typical purity specification for research-grade **CNQX disodium salt**?

Most commercial suppliers provide **CNQX disodium salt** with a purity of ≥98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][3][4] Always refer to the batch-specific Certificate of Analysis (CoA) for the exact purity value.

Q3: What are the primary analytical techniques recommended for in-house purity verification?

 High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the purity of the main component and detecting any impurities.[3][4]



- Mass Spectrometry (MS): Essential for confirming the molecular weight of the compound (276.12 g/mol on an anhydrous basis) and identifying the mass of any potential impurities.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information,
 confirming the chemical identity of the compound and characterizing impurities.

Q4: My prepared stock solution of **CNQX disodium salt** looks non-uniform or has visible precipitate. What should I do?

This has been noted by other researchers.[3] First, ensure the solution is thoroughly mixed by vortexing or stirring. Gentle warming can also aid dissolution.[1] If particulates persist, it could indicate that the solubility limit has been exceeded or that the compound has begun to degrade. Prepare fresh solutions daily if possible.[5] For storage, filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube and store at -20°C for up to one month.[5]

Troubleshooting Guide: Purity & Performance Issues

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Measured purity by HPLC is significantly lower than the supplier's specification.	1. Compound Degradation: The compound may have been exposed to light or moisture.[1] CNQX disodium salt should be stored desiccated.[3]	1. Review Storage: Confirm that the vial was stored in a dry, dark environment as recommended.
2. Synthesis Impurities: The batch may contain residual starting materials or byproducts.	2. Identify Impurities: Use LC-MS to determine the mass of unknown peaks. Use NMR to gain structural information about the impurities.	
3. Incorrect HPLC Method: The column, mobile phase, or gradient may not be suitable for resolving CNQX from its impurities.	3. Optimize Protocol: Refer to the example HPLC protocol below and optimize the method for your system.	
Experimental results are inconsistent, even though HPLC purity appears acceptable.	1. Inaccurate Concentration: The compound is often supplied as a hydrate (C9H2N4Na2O4 · xH2O), and the water content can vary between batches.[1][4] Weighing the powder without accounting for hydration will lead to a lower-than-expected molar concentration.	1. Use Batch-Specific MW: Always use the batch-specific molecular weight from the Certificate of Analysis to calculate concentrations.[3] If this is not available, consider the anhydrous molecular weight (276.12 g/mol) as an approximation, but be aware of the potential for error.
2. Solution Instability: The compound may be degrading in your aqueous solution over time.	2. Prepare Fresh Solutions: Prepare solutions on the day of use.[5] If storage is required, aliquot and freeze at -20°C for no longer than one month.[5]	
3. pH of Final Solution: The salt form can affect the pH of your experimental buffer,	3. Check pH: Measure and adjust the pH of your final	-



potentially influencing assay medium after adding the biological activity. CNQX disodium salt solution.

Data Presentation

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Chemical Name	6-Cyano-7-nitroquinoxaline- 2,3-dione disodium salt	[3]
Molecular Formula	C ₉ H ₂ N ₄ Na ₂ O ₄	
Molecular Weight	276.12 g/mol (anhydrous basis)	[1]
Appearance	Orange to red solid	[1][2]
Purity Specification	≥98% (by HPLC)	[1][3]
Solubility (Water)	Up to 10-25 mM	[3]
Storage (Solid)	Desiccate at Room Temperature, Protect from Light	[1][3]

Table 2: Example HPLC Parameters for Purity Analysis

Note: This is a general starting protocol and may require optimization.



Parameter	Recommended Setting
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	5% to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm or Diode Array Detector (DAD) scan
Injection Volume	10 μL
Column Temperature	30°C

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Sample Preparation: Accurately weigh and dissolve CNQX disodium salt in water or a
 water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.
- System Setup: Equilibrate the HPLC system (column, pumps, detector) with the mobile phase conditions outlined in Table 2.
- Injection: Inject 10 μL of the prepared sample onto the column.
- Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.
- Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of the main CNQX peak by the total area of all peaks and multiplying by 100.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

• Determine Mass: Refer to the batch-specific Certificate of Analysis for the molecular weight, which accounts for hydration.[3] If the MW is 294.13 g/mol for a specific batch, you would





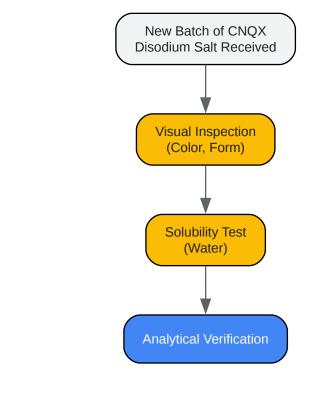


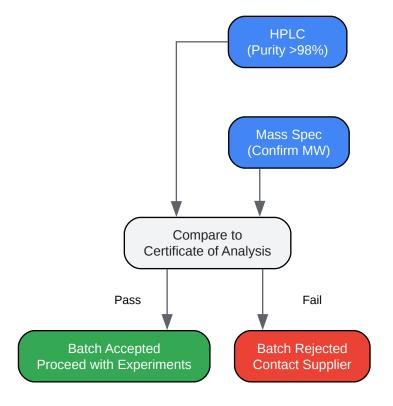
weigh 2.94 mg to prepare 1 mL of a 10 mM solution. (Mass = Molarity x Volume x Molecular Weight).

- Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity water (e.g., Milli-Q).
- Mixing: Vortex the solution thoroughly for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be required.[1]
- Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into single-use volumes and store at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.

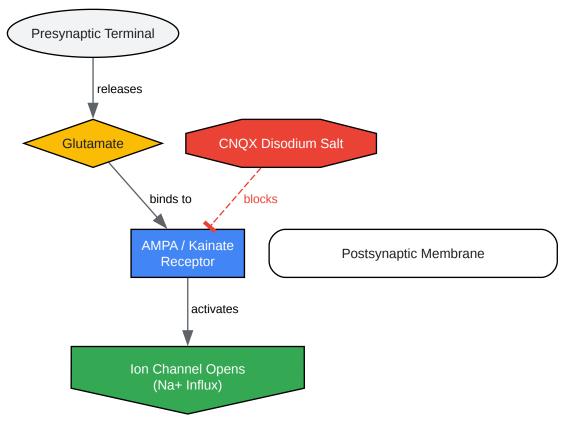
Visualizations











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